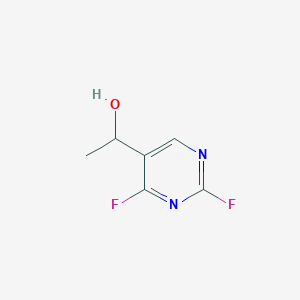

1-(2,4-Difluoropyrimidin-5-yl)ethanol

Descripción

1-(2,4-Difluoropyrimidin-5-yl)ethanol is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with fluorine atoms at the 2- and 4-positions and an ethanol group at the 5-position. The ethanol moiety provides hydrogen-bonding capabilities, which may influence solubility and interactions with enzymes or receptors.

Propiedades

Número CAS |

161123-97-3 |

|---|---|

Fórmula molecular |

C6H6F2N2O |

Peso molecular |

160.12 g/mol |

Nombre IUPAC |

1-(2,4-difluoropyrimidin-5-yl)ethanol |

InChI |

InChI=1S/C6H6F2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2-3,11H,1H3 |

Clave InChI |

NGPMSEQHVHBMHG-UHFFFAOYSA-N |

SMILES |

CC(C1=CN=C(N=C1F)F)O |

SMILES canónico |

CC(C1=CN=C(N=C1F)F)O |

Sinónimos |

5-Pyrimidinemethanol,2,4-difluoro-alpha-methyl-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares 1-(2,4-Difluoropyrimidin-5-yl)ethanol with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on the Pyrimidine Ring

| Compound Name | Substituents on Pyrimidine | Functional Groups | Molecular Weight | Key Properties/Activities | References |

|---|---|---|---|---|---|

| 1-(2,4-Difluoropyrimidin-5-yl)ethanol | 2-F, 4-F, 5-ethanol | Ethanol | 190.16* | Enhanced solubility, H-bond donor | [10] |

| 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone | 2-aryl amino, 4-methyl, 5-ethanone | Ethanone, aryl amino | 263.25 | Anticancer potential (inferred) | [10] |

| 2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid | 2-aryl amino, 4-methyl, 5-carboxyl | Carboxylic acid | 265.22 | Improved binding via carboxylate | [10] |

| (E)-5-(5-Styryl-1,3,4-oxadiazol-2-yl)-4-chloro-2-R1-benzenesulfonamide | 4-Cl, 5-oxadiazole-styryl | Sulfonamide, styryl | Variable | Anticancer activity (IC50: 0.5–5 µM) | [1] |

Key Observations :

- Ethanol vs.

Key Observations :

- 2,4-Difluoro vs. Mono-Fluoro: The dual fluorine substitution in the target compound may provide superior electronic modulation compared to mono-fluoro derivatives, as seen in kinase inhibitors where fluorine placement correlates with potency .

- Trifluoromethyl Groups : Compounds with CF3 (e.g., ) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the target compound .

Functional Group Impact on Reactivity and Solubility

| Compound Name | Functional Group | Reactivity/Solubility | Pharmacological Implications | References |

|---|---|---|---|---|

| 1-(2,4-Difluoropyrimidin-5-yl)ethanol | Ethanol | Moderate solubility, H-bond donor | Suitable for oral bioavailability | [10] |

| 1-[4-(4-Fluorophenyl)-2-sulfanylidene-...]ethanone | Thione (C=S) | Redox-active, metal-binding | Potential antimicrobial activity | [8], [9] |

| (E)-5-(2-Arylvinyl)pyrimidines | Styryl-oxadiazole | π-Conjugated, planar | DNA intercalation (anticancer) | [1] |

Key Observations :

- Ethanol vs.

- Sulfonamide Derivatives: highlights sulfonamide-containing pyrimidines with anticancer activity, suggesting that substituting ethanol with sulfonamide could alter target specificity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.